4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
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Overview
Description
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a complex organic compound that features a pyrazine ring, a pyridine ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the carbonyl group: This step might involve acylation reactions using reagents like acyl chlorides or anhydrides.
Formation of the piperazine ring: This can be synthesized through the reaction of appropriate amines with dihaloalkanes.
Coupling of the pyridine ring: This step might involve cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the pyrazine ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazine and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-2-yl)piperazin-2-one: Similar structure but with a different position of the pyridine ring.
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-4-yl)piperazin-2-one: Similar structure but with a different position of the pyridine ring.
4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-3-one: Similar structure but with a different position of the piperazine ring.
Uniqueness
The uniqueness of 4-(5-Methylpyrazine-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one might lie in its specific arrangement of functional groups, which could confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-(5-methylpyrazine-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-11-7-18-13(9-17-11)15(22)19-5-6-20(14(21)10-19)12-3-2-4-16-8-12/h2-4,7-9H,5-6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCPZOMGRGTGQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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